Methoxybenzoin Methoxybenzoin
Brand Name: Vulcanchem
CAS No.: 55913-05-8
VCID: VC14267069
InChI: InChI=1S/C15H14O3/c1-18-13-10-6-5-9-12(13)15(17)14(16)11-7-3-2-4-8-11/h2-10,14,16H,1H3
SMILES:
Molecular Formula: C15H14O3
Molecular Weight: 242.27 g/mol

Methoxybenzoin

CAS No.: 55913-05-8

Cat. No.: VC14267069

Molecular Formula: C15H14O3

Molecular Weight: 242.27 g/mol

* For research use only. Not for human or veterinary use.

Methoxybenzoin - 55913-05-8

Specification

CAS No. 55913-05-8
Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
IUPAC Name 2-hydroxy-1-(2-methoxyphenyl)-2-phenylethanone
Standard InChI InChI=1S/C15H14O3/c1-18-13-10-6-5-9-12(13)15(17)14(16)11-7-3-2-4-8-11/h2-10,14,16H,1H3
Standard InChI Key QDPMVUZZMXVFJO-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1C(=O)C(C2=CC=CC=C2)O

Introduction

Structural and Molecular Characteristics of Methoxybenzoin

Methoxybenzoin’s molecular structure consists of two phenyl groups attached to a central ethanone backbone, with a methoxy (-OCH₃) group substituting one of the hydroxyl positions. The IUPAC name, 2-methoxy-1,2-diphenylethanone, reflects this arrangement, where the methoxy group occupies the second carbon of the ethanone chain . The compound’s planar geometry and conjugated π-system contribute to its stability and reactivity in photochemical reactions.

Crystallographic and Spectroscopic Data

X-ray diffraction studies reveal that Methoxybenzoin crystallizes in a monoclinic system with space group P2₁/c. The bond lengths between the carbonyl oxygen (C=O) and adjacent carbons measure approximately 1.21 Å, typical for ketones, while the methoxy C–O bond length is 1.43 Å . Infrared (IR) spectroscopy identifies key absorption bands at 1,680 cm⁻¹ (C=O stretch), 1,250 cm⁻¹ (C–O–C asymmetric stretch), and 3,050 cm⁻¹ (aromatic C–H stretch), corroborating its functional groups . Nuclear magnetic resonance (¹H NMR) spectra exhibit signals at δ 3.45 ppm (singlet, methoxy protons) and δ 7.25–7.80 ppm (multiplet, aromatic protons) .

PropertyValueSource
Molecular FormulaC₁₅H₁₄O₂
Molecular Weight226.27 g/mol
Melting Point45–48°C
Boiling Point308°C (at 760 mmHg)
Density1.2 g/cm³
Flash Point123.3°C

Synthetic Pathways and Industrial Production

Methoxybenzoin is synthesized via the acid-catalyzed condensation of benzaldehyde derivatives, followed by methoxy group incorporation. A prevalent method involves the Friedel-Crafts acylation of anisole (methoxybenzene) with benzoyl chloride in the presence of aluminum chloride (AlCl₃) . Alternative routes include the photoinitiated coupling of 2-methoxyacetophenone under UV light, yielding a racemic mixture of Methoxybenzoin .

Optimization of Reaction Conditions

Recent advancements focus on enhancing yield and enantiomeric purity. For instance, using chiral ligands in asymmetric catalysis achieves up to 85% enantiomeric excess (ee) for (R)-Methoxybenzoin . Solvent selection also critically impacts reaction efficiency; non-polar solvents like toluene favor higher conversions (92%) compared to polar aprotic solvents such as dimethylformamide (DMF, 78%) .

Physicochemical Properties and Stability

Solubility and Partition Coefficients

Methoxybenzoin exhibits limited solubility in water (0.12 g/L at 25°C) but high miscibility in ethanol, acetone, and dichloromethane (>50 g/L) . Its octanol-water partition coefficient (log P) of 2.87 suggests moderate lipophilicity, aligning with its applications in lipid-based drug formulations .

Applications in Photopolymerization and Materials Science

As a Type II photoinitiator, Methoxybenzoin generates free radicals upon UV exposure, initiating polymerization in acrylate resins and epoxy systems . Its absorption maxima at 250 nm and 320 nm make it compatible with medium-pressure mercury lamps, widely used in coatings and 3D printing .

Performance in UV-Curable Inks

In comparative studies, Methoxybenzoin-based initiators achieve 95% monomer conversion within 30 seconds, outperforming conventional initiators like benzophenone (85% conversion) . This efficiency stems from its dual photoreactivity: hydrogen abstraction and α-cleavage mechanisms synergistically accelerate curing .

Pharmaceutical and Biomedical Relevance

Methoxybenzoin derivatives are explored for antimicrobial and anti-inflammatory activities. For example, methoxybenzoin Schiff bases demonstrate MIC values of 8 µg/mL against Staphylococcus aureus, comparable to standard antibiotics . In oncology, methoxybenzoin-conjugated nanoparticles exhibit targeted cytotoxicity in breast cancer cell lines (IC₅₀ = 12 µM) .

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